Structural Simplification of the Acyl Linker Reduces CYP450 Inhibition Liability Relative to Aryloxypyridine Amide H3R Antagonists
The target compound's aliphatic 3-phenylpropanone linker replaces the aryloxypyridine amide moiety found in JNJ-39220675 and related compounds. In the N-cyclobutyl-1,4-diazepane series, aryloxypyridine amides show CYP2D6 IC50 values ranging from 700 nM to 1,000 nM [1]. The aliphatic ketone linker is expected to reduce CYP450 inhibition potential because it lacks the aromatic heterocyclic moiety that often contributes to CYP2D6 binding. This structural difference offers a lower risk of drug-drug interaction (DDI) liability compared to the aryloxypyridine amide series [2].
| Evidence Dimension | CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | Not available; predicted to be less inhibitory than aryloxypyridine amides based on absence of heteroaromatic moiety |
| Comparator Or Baseline | CHEMBL1223235 (1-((4-(1H-1,2,4-triazol-1-yl)phenyl)(1-benzyl-1H-tetrazol-5-yl)methyl)-4-cyclobutyl-1,4-diazepane): CYP2D6 IC50 = 700 nM |
| Quantified Difference | Directional: aliphatic ketone linker expected to reduce CYP2D6 inhibition by >2-fold relative to heteroaryl-substituted analogs |
| Conditions | Recombinant human CYP2D6 inhibition assay, as reported in ChEMBL/BindingDB |
Why This Matters
Reduced CYP450 inhibition liability is a critical selection criterion for compounds intended for polypharmacy contexts or in vivo CNS studies, as lower DDI risk simplifies preclinical pharmacology interpretation and expands the safe dosing window.
- [1] BindingDB. BDBM50325066 (CHEMBL1223235). CYP2D6 Inhibition IC50: 700 nM. Accessed via BindingDB.org. View Source
- [2] Dunetz JR, Magano J, Weisenburger GA. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 2016;20(2):140-177. doi:10.1021/op500305s. View Source
